Molecular Profile and Therapeutic Mechanisms of Endostatin (84-114)-NH2: A Comprehensive Technical Guide
Molecular Profile and Therapeutic Mechanisms of Endostatin (84-114)-NH2: A Comprehensive Technical Guide
Executive Summary
Endostatin (84-114)-NH2, widely designated in research as JKC367, is a highly purified, 31-amino acid synthetic peptide corresponding to the C-terminal fragment of Collagen XVIII[1]. As a potent endogenous inhibitor of angiogenesis, this specific peptide sequence has garnered significant attention in oncology and vascular biology. It acts as a critical regulator of the tumor microenvironment (TME), demonstrating profound efficacy in suppressing primary tumor growth, inhibiting endothelial cell proliferation, and modulating immune cell infiltration[2].
This technical whitepaper provides an in-depth analysis of the peptide’s physicochemical properties, its precise mechanism of action regarding VEGFR2 blockade, and field-validated experimental workflows designed for rigorous scientific reproducibility.
Section 1: Molecular Profile and Physicochemical Properties
The exact amino acid sequence and structural characteristics of Endostatin (84-114)-NH2 dictate its binding affinity, solubility, and stability in physiological environments. The peptide is amidated at the C-terminus (-NH2), a critical synthetic modification that enhances its resistance to proteolytic degradation and better mimics the native protein's charge state in vivo.
Table 1: Quantitative Physicochemical Data of Endostatin (84-114)-NH2
| Property | Value / Description |
| Peptide Sequence | Pro-Gly-Ala-Arg-Ile-Phe-Ser-Phe-Asp-Gly-Lys-Asp-Val-Leu-Arg-His-Pro-Thr-Trp-Pro-Gln-Lys-Ser-Val-Trp-His-Gly-Ser-Asp-Pro-Asn-NH2 (PGARIFSFDGKDVLRHPTWPQKSVWHGSDPN-NH2) |
| Molecular Weight | 3531.9 g/mol [3] |
| Chemical Formula | C161H236N48O43[3] |
| Purity | ≥ 98.0% (Typical HPLC/MS validation standard)[3] |
| Solubility | ≥ 353.2 mg/mL in DMSO[3] |
| Primary Target | VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[2] |
Section 2: Structural Biology & Mechanism of Action
Endostatin (84-114)-NH2 exerts its angiostatic effects through a multi-targeted blockade of endothelial signaling cascades. Unlike broad-spectrum intracellular tyrosine kinase inhibitors, this peptide acts as a competitive antagonist at the extracellular domain of specific endothelial receptors[2].
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VEGFR2 Blockade and eNOS Suppression : By binding directly to VEGFR2 without inducing a conformational activation, Endostatin (84-114)-NH2 competitively prevents VEGF-induced receptor phosphorylation[4]. This blockade cascades downstream to inhibit the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, a mandatory biochemical step required for endothelial cell migration and vascular tube formation[4].
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Tumor Vascular Normalization : In the chaotic tumor microenvironment, hyperactive VEGF signaling creates leaky, structurally dysfunctional blood vessels. Endostatin (84-114)-NH2 prunes these immature vessels and normalizes the surviving vasculature, restoring proper blood flow and reducing interstitial fluid pressure[2].
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Immune Microenvironment Modulation : The normalization of tumor vasculature directly reverses VEGF-mediated T-cell depletion. This physiological shift promotes the robust infiltration of cytotoxic CD8+ T-cells into the tumor parenchyma, effectively synergizing with immune checkpoint inhibitors (e.g., PD-L1 blockade) to overcome immune escape[2][5].
Signaling Pathway Visualization
Mechanism of Endostatin (84-114)-NH2 inhibiting VEGFR2 and promoting T-cell infiltration.
Section 3: Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common experimental artifacts associated with handling complex, hydrophobic peptides.
Protocol A: Reconstitution and Storage of Endostatin (84-114)-NH2
Causality : Endostatin (84-114)-NH2 contains multiple hydrophobic residues (e.g., Trp, Phe, Val, Ile). Direct reconstitution in aqueous buffers (like PBS) often leads to micelle formation, peptide aggregation, and a complete loss of bioactivity. Initial solubilization in a polar aprotic solvent (DMSO) disrupts intermolecular hydrogen bonds, ensuring complete monomeric dissolution before aqueous dilution[3].
Step-by-Step Methodology :
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Centrifugation : Centrifuge the lyophilized peptide vial at 10,000 x g for 1 minute to pellet the powder at the bottom, preventing loss of material upon opening.
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Primary Solubilization : Add pure, cell-culture grade DMSO to achieve a highly concentrated stock (e.g., 10 mg/mL to 50 mg/mL). The maximum theoretical solubility is ≥353.2 mg/mL[3].
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Sonication : Vortex the vial gently and sonicate in a water bath at room temperature for 3 to 5 minutes until the solution is completely clear and free of particulates.
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Aqueous Dilution : Dilute the DMSO stock into the working aqueous buffer (e.g., 1X PBS or assay medium) immediately prior to use. Ensure the final DMSO concentration in cell-based assays does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
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Storage : Aliquot the reconstituted DMSO stock into single-use sterile tubes to avoid degradative freeze-thaw cycles. Store securely at -20°C for up to 6 months.
Protocol B: In Vitro HUVEC Tube Formation Assay (Self-Validating Efficacy)
Causality : The tube formation assay is the gold standard for validating anti-angiogenic activity. Human Umbilical Vein Endothelial Cells (HUVECs) plated on a basement membrane matrix (Matrigel) will naturally form capillary-like structures in the presence of VEGF. A successful assay must include a VEGF-only positive control to validate cell viability and matrix integrity, ensuring that any observed inhibition by Endostatin (84-114)-NH2 is a direct pharmacological effect, not an artifact of poor cell health or matrix failure[4].
Step-by-Step Methodology :
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Matrix Preparation : Thaw Matrigel overnight at 4°C. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow complete polymerization.
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Cell Preparation : Harvest HUVECs (passages 2-5) and resuspend in basal medium containing 1% FBS. Starving the cells of high serum ensures that tube formation is driven specifically by the added VEGF rather than undefined serum growth factors.
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Treatment Formulation : Prepare three distinct conditions:
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Negative Control: Basal medium + 1% FBS.
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Positive Control: Basal medium + 1% FBS + 20 ng/mL VEGF.
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Experimental: Basal medium + 1% FBS + 20 ng/mL VEGF + Endostatin (84-114)-NH2 (titrated from 1 µg/mL to 50 µg/mL).
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Seeding : Plate 1.5 × 10⁴ HUVECs per well on top of the polymerized Matrigel, immediately adding the respective treatments to the wells.
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Incubation & Imaging : Incubate for 4 to 6 hours at 37°C, 5% CO₂. Critical Note: Prolonged incubation (>12 hours) can lead to spontaneous tube degradation, confounding the results.
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Quantification : Image the wells using an inverted phase-contrast microscope. Use ImageJ (Angiogenesis Analyzer plugin) to quantify the number of nodes, meshes, and total tube length. A valid result will show a >60% reduction in total tube length in the experimental group compared to the positive control.
References
- APExBIO. "Endostatin (84-114)-NH2 (JKC367) - Angiogenesis Inhibitor Peptide". apexbt.com.
- Abcepta. "Endostatin (84-114)-NH2 (JKC367) - Synthetic Peptide". abcepta.com.
- RayBiotech. "Endostatin (84-114)-NH2 (JKC367) Molecule Information". raybiotech.com.
- Frontiers in Immunology. "Endostatin induces normalization of blood vessels in colorectal cancer and promotes infiltration of CD8+ T cells to improve anti-PD-L1 immunotherapy". frontiersin.org.
- National Institutes of Health (PMC). "Endostatin and endorepellin: a common route of action for similar angiostatic cancer avengers". nih.gov.
- ResearchGate. "Effect of endostatin on vascular endothelial growth factor (VEGF)". researchgate.net.
Sources
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Endostatin induces normalization of blood vessels in colorectal cancer and promotes infiltration of CD8+ T cells to improve anti-PD-L1 immunotherapy [frontiersin.org]
- 3. raybiotech.com [raybiotech.com]
- 4. Endostatin and endorepellin: a common route of action for similar angiostatic cancer avengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
